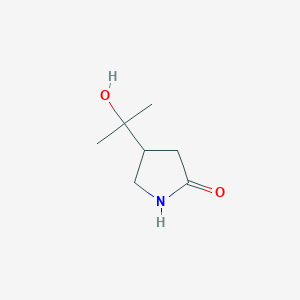

4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one

Description

4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a hydroxyl-substituted isopropyl group at the 4-position of the pyrrolidinone ring. Pyrrolidin-2-one derivatives are widely studied for their diverse pharmacological activities, including antioxidant, anti-Alzheimer’s, antiarrhythmic, and antihypertensive properties. The structural versatility of the pyrrolidinone scaffold allows for modifications that enhance target specificity, bioavailability, and metabolic stability.

Properties

IUPAC Name |

4-(2-hydroxypropan-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,10)5-3-6(9)8-4-5/h5,10H,3-4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPTACLJYPNBOJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC(=O)NC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Pathway

The most widely reported method involves donor–acceptor (DA) cyclopropanes bearing ester groups as key intermediates. These cyclopropanes react with primary amines (e.g., anilines, benzylamines) under Lewis acid catalysis to form γ-amino esters, which undergo intramolecular lactamization to yield pyrrolidin-2-ones.

Example Synthesis:

-

Cyclopropane Activation :

-

DA cyclopropane 1a (e.g., 2-arylcyclopropane-1,1-diester) reacts with aniline in the presence of Ni(ClO₄)₂·6H₂O (10 mol%) at room temperature, yielding γ-amino ester 4a in >90% yield.

-

Lower catalyst loading (5 mol%) reduces yield to 70–80%, while Brønsted acids (e.g., TfOH) fail to initiate the reaction.

-

-

Cyclization :

-

Dealkoxycarbonylation :

Key Data:

| Step | Conditions | Yield | Diastereomeric Ratio |

|---|---|---|---|

| Ring-opening | Ni(ClO₄)₂ (10 mol%), RT, 2 h | 90–95% | N/A |

| Cyclization | AcOH (2 equiv), toluene, reflux | 85% | 1:1 |

| Dealkoxycarbonylation | NaOH, then thermolysis | 70% | N/A |

Scope and Limitations

-

Amine Compatibility : Benzylamines, aliphatic amines, and heteroaromatic amines (e.g., 5-chlorothiophen-2-amine) are viable nucleophiles.

-

Cyclopropane Substrates : Electron-deficient cyclopropanes (e.g., with ester or ketone acceptors) show higher reactivity.

-

Challenges : Diastereomer separation is required if the ester group remains post-cyclization.

Multicomponent Reactions (MCRs)

Ethyl 2,4-Dioxovalerate-Based Synthesis

A one-pot MCR strategy using ethyl 2,4-dioxovalerate , aldehydes, and amines enables rapid assembly of pyrrolidin-2-one scaffolds.

Protocol:

-

Condensation : Ethyl 2,4-dioxovalerate reacts with benzaldehyde and aniline in glacial acetic acid to form imine intermediates.

-

Nucleophilic Addition : The imine undergoes nucleophilic attack by the enol form of ethyl 2,4-dioxovalerate, forming a linear intermediate.

-

Cyclization : Intramolecular lactamization under reflux yields 4-acetyl-3-hydroxy-3-pyrroline-2-one derivatives.

-

Functionalization : Reaction with aliphatic amines (e.g., methylamine) introduces the 2-hydroxypropan-2-yl group via nucleophilic substitution.

Optimization:

-

Solvent : Ethanol outperforms glacial acetic acid, increasing yields from 36% to 75%.

-

Catalyst : Base catalysts (e.g., Na₂CO₃) accelerate cyclization but may promote side reactions.

Post-Cyclization Alkylation

Introduction of the 2-Hydroxypropan-2-yl Group

Pyrrolidin-2-one derivatives are functionalized at the C(4) position via alkylation with 2-hydroxypropane-2-yl reagents.

Method:

Yield Data:

| Starting Material | Alkylating Agent | Conditions | Yield |

|---|---|---|---|

| 4-Hydroxypyrrolidin-2-one | 2-bromo-2-methylpropanol | K₂CO₃, DMF, 80°C | 65–70% |

Stereochemical Considerations

Diastereomer Formation

The ester group at C(3) in intermediates (e.g., 4a ) induces diastereomerism during cyclization. Recrystallization from ethanol or acetonitrile improves optical purity (>99% ee).

Case Study:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| DA Cyclopropane Route | High yields (70–95%), broad scope | Requires toxic Ni catalysts | Industrial |

| Multicomponent Reactions | One-pot synthesis, atom economy | Limited stereocontrol | Lab-scale |

| Post-Cyclization Alkylation | Flexible functionalization | Low yields (65–70%) | Lab-scale |

Industrial-Scale Purification Techniques

-

Recrystallization : Ethanol or toluene removes byproducts (e.g., unreacted amines).

-

Chromatography : Silica gel chromatography (CHCl₃/MeOH) resolves diastereomers.

Emerging Strategies

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

4-Hydroxy-2-pyrrolidinone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in treating neurological disorders and other ailments. For instance, the compound can be derived from 4-amino-3-hydroxybutyric acid through a ring-closing reaction, which can be catalyzed by a base to enhance yield and purity . This method allows for the rapid production of optically active forms of the compound, which are essential for developing enantiomerically pure drugs.

Pharmacological Properties

Research indicates that 4-hydroxy-2-pyrrolidinone exhibits several pharmacological activities:

- Anticancer Activity : Compounds derived from 4-hydroxy-2-pyrrolidinone have shown promising results in anticancer studies. For example, derivatives synthesized from this compound have demonstrated enhanced potency against various cancer cell lines compared to standard treatments like tamoxifen .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. Modifications to the pyrrolidine structure have been linked to improved brain penetration and reduced mutagenicity, making these derivatives suitable candidates for further development .

Case Studies and Research Findings

Several studies highlight the applications of 4-hydroxy-2-pyrrolidinone in drug discovery:

Case Study 1: Anticancer Agents

A study synthesized a series of novel 2-(het)arylpyrrolidine derivatives, which were evaluated for their anticancer activity. Some compounds exhibited twice the efficacy of tamoxifen against M-Hela tumor cell lines while maintaining low toxicity towards normal cells. In vivo studies indicated significant survival rates among treated animals, underscoring the therapeutic potential of these derivatives .

Case Study 2: Multi-target Tyrosine Kinase Inhibitors

Research focused on synthesizing pyrrolidone-fused derivatives aimed at inhibiting tyrosine kinase receptors involved in tumor angiogenesis. The synthesized compounds showed potent anti-proliferative effects on cancer cells and were more effective than existing treatments like sunitinib, highlighting their potential as multi-target inhibitors .

Summary of Applications

The applications of 4-(2-hydroxypropan-2-yl)pyrrolidin-2-one can be summarized as follows:

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Used as an intermediate for synthesizing various drugs. |

| Anticancer Research | Derivatives show enhanced efficacy against cancer cell lines. |

| Neuroprotection | Potential use in treating neurodegenerative diseases with favorable profiles. |

| Multi-target Inhibition | Development of compounds targeting multiple pathways in cancer therapy. |

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Antioxidant Activity

Key Compounds :

- 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one

- 1-(5-Chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one

Comparison : The introduction of sulfur-containing heterocycles (e.g., oxadiazole, triazole) enhances electron delocalization and radical scavenging capacity. Thioxo groups may improve redox activity, contributing to superior antioxidant performance compared to ascorbic acid.

Anti-Alzheimer’s Activity

Key Compounds :

- 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b)

- 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one (18c)

Comparison : Bulky substituents like benzyl and piperidinyl groups enhance binding to AChE’s peripheral anionic site. Methoxy and trifluoromethyl groups improve lipophilicity and blood-brain barrier penetration.

Antiarrhythmic and Antihypertensive Activity

Key Compounds :

- 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (13)

- 1-{4-[4-(2,4-Difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one (S-73) Activity: Significant α1-adrenolytic activity and prolonged hypotensive effects. Structural Feature: Difluorophenyl-piperazinyl chain with a butyl spacer. Source:

Comparison: Piperazinyl substituents with halogenated aryl groups (e.g., fluoro, chloro) enhance α-adrenoceptor affinity. Longer alkyl chains (butyl vs. propyl) improve pharmacokinetic profiles and duration of action.

Fluorinated Derivatives

Key Compounds :

- 4-(Difluoromethyl)pyrrolidin-2-one

- 4-(3-Fluoro-4-hydroxyphenyl)pyrrolidin-2-one

Comparison : Fluorine incorporation improves resistance to oxidative metabolism, while hydroxyl groups enhance solubility. These modifications optimize drug-like properties.

Biological Activity

4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one, also known as a derivative of pyrrolidinone, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 143.18 g/mol. The compound features a pyrrolidinone ring, which is known for its role in various biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 143.18 g/mol |

| Structure | Structure |

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidinone with isopropanol under acidic conditions. This reaction can be optimized to yield high purity and yield of the desired product.

Antimicrobial Activity

Research indicates that compounds related to pyrrolidinones exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria, including multidrug-resistant organisms. In vitro studies have demonstrated that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. A notable investigation involved assessing the cytotoxic effects on A549 human lung adenocarcinoma cells. The compound demonstrated structure-dependent anticancer activity, suggesting that modifications to the pyrrolidinone structure can enhance efficacy against cancer cells .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The compound may modulate these interactions, leading to altered cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth .

Case Studies

- Antimicrobial Efficacy : In a study assessing various pyrrolidinone derivatives, this compound was found to possess a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Klebsiella pneumoniae . This underscores its potential utility in treating infections caused by resistant strains.

- Cytotoxicity in Cancer Cells : In experiments involving A549 cells treated with varying concentrations of the compound, significant reductions in cell viability were observed at concentrations above 50 µM, suggesting a promising lead for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(2-Hydroxypropan-2-yl)pyrrolidin-2-one, and how do reaction conditions influence yield?

- Key Methods : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, iodobenzene derivatives (e.g., 4-fluoroiodobenzene) typically yield higher reaction efficiency (~85%) compared to bromobenzene derivatives (~59%) due to better leaving-group properties. Optimization of catalysts (e.g., Pd-based systems), solvents (polar aprotic like DMF), and temperature (80–120°C) is critical for minimizing side products like dehalogenated byproducts .

- Yield Optimization : Use excess pyrrolidin-2-one (1.5–2.0 eq.) and inert atmospheres to prevent oxidation of sensitive intermediates.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : The hydroxypropan-2-yl group shows a singlet for the two equivalent methyl groups (~1.4 ppm) and a broad peak for the hydroxyl proton (~2.5 ppm, exchangeable). The pyrrolidin-2-one ring protons appear as multiplets between 2.8–3.8 ppm .

- ¹³C NMR : The carbonyl carbon of the lactam ring resonates at ~175 ppm, while the quaternary carbon of the hydroxypropan-2-yl group appears at ~70 ppm .

Q. What are the recommended storage conditions to ensure the compound’s stability?

- Store under inert gas (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation and moisture absorption. Avoid prolonged exposure to air, as the hydroxyl group may oxidize .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystallographic packing and solubility of this compound?

- Graph Set Analysis : The hydroxyl group forms strong O–H···O=C hydrogen bonds with the lactam carbonyl, creating cyclic dimers (R₂²(8) motif). These interactions stabilize the crystal lattice, reducing solubility in nonpolar solvents .

- Impact on Solubility : Polar solvents (e.g., DMSO, ethanol) disrupt these networks, enhancing solubility. Computational studies (DFT) can predict solvent interactions by mapping electrostatic potential surfaces .

Q. What computational methods are suitable for modeling the compound’s reactivity in nucleophilic reactions?

- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and calculate Fukui indices for electrophilic/nucleophilic sites. The lactam carbonyl is electrophilic, while the hydroxyl group acts as a nucleophile in esterification or etherification reactions .

- MD Simulations : Simulate solvation effects in aqueous and organic phases to predict reaction pathways for functionalization (e.g., introducing fluorinated groups) .

Q. How can discrepancies in reported synthetic yields be resolved through mechanistic studies?

- Kinetic Profiling : Monitor reactions via in situ IR or HPLC to identify intermediates. For example, competing pathways (e.g., elimination vs. substitution) may explain yield variations. Adjusting base strength (e.g., K₂CO₃ vs. Cs₂CO₃) can suppress elimination .

- Isotopic Labeling : Use deuterated reagents to trace proton transfer steps and validate proposed mechanisms .

Methodological Considerations

Q. What techniques are recommended for assessing purity and identifying trace impurities?

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to detect impurities (e.g., unreacted starting materials, lactam ring-opened byproducts). Compare retention times with reference standards .

- Elemental Analysis : Confirm elemental composition (C, H, N) within ±0.3% deviation to verify synthetic accuracy .

Q. How can X-ray crystallography be applied to determine the absolute configuration of derivatives?

- SHELX Refinement : Collect high-resolution data (d ≤ 1.0 Å) and refine using SHELXL. The Flack parameter (≤0.1) confirms enantiopurity, while Hirshfeld surfaces map intermolecular interactions .

- Twinned Data Handling : For challenging crystals, use SHELXD for structure solution and TWINLAW to model twinning .

Contradictions and Future Directions

- Synthetic Yield Variability : Conflicting yields in iodobenzene vs. bromobenzene routes ( ) highlight the need for standardized protocols (e.g., catalyst loading, solvent purity).

- Hydrogen Bonding vs. Solubility : While crystallographic data ( ) emphasize strong H-bonding, solubility studies in mixed solvents (e.g., DMSO/water) could optimize formulations for biological testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.